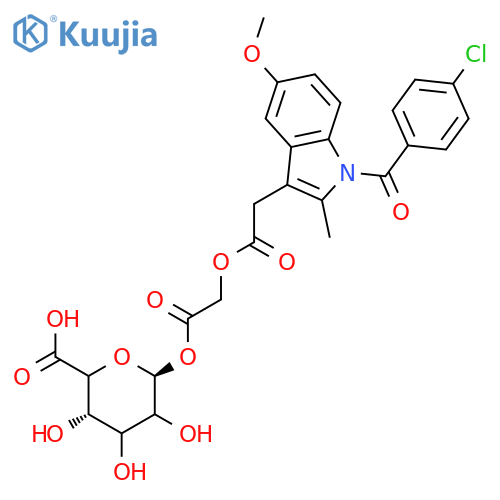

Cas no 1260603-31-3 (Acemetacin-acyl-β-D-glucuronide)

Acemetacin-acyl-β-D-glucuronide 化学的及び物理的性質

名前と識別子

-

- Acemetacin-acyl-β-D-glucuronide

- Acemetacin-acyl-

- A-D-glucuronide

- Acemetacin-acyl-beta-D-glucuronide

- (3S,6S)-6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydr

- (3S,6S)-6-{[2-({2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl}oxy)acetyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid

- (3S,6S)-6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- 1260603-31-3

-

- インチ: 1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21?,22-,23?,24?,27+/m0/s1

- InChIKey: VSGATKMJUPIELX-KAACLVPKSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(N1C2C=CC(=CC=2C(CC(=O)OCC(=O)O[C@H]2C(C([C@@H](C(C(=O)O)O2)O)O)O)=C1C)OC)=O

計算された属性

- せいみつぶんしりょう: 591.1143530g/mol

- どういたいしつりょう: 591.1143530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 12

- 重原子数: 41

- 回転可能化学結合数: 10

- 複雑さ: 974

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 191

- 疎水性パラメータ計算基準値(XlogP): 2.6

Acemetacin-acyl-β-D-glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MA44742-10 mg |

Acemetacin-acyl-b-D-glucuronide |

1260603-31-3 | 10mg |

$1,674.80 | 2023-01-04 | ||

| Apollo Scientific | BICL4002-2mg |

Acemetacin-acyl-beta-D-glucuronide |

1260603-31-3 | 98% min | 2mg |

£440.00 | 2025-02-21 | |

| Apollo Scientific | BICL4002-1mg |

Acemetacin-acyl-beta-D-glucuronide |

1260603-31-3 | 98% min | 1mg |

£275.00 | 2025-02-21 | |

| Biosynth | MA44742-25 mg |

Acemetacin-acyl-b-D-glucuronide |

1260603-31-3 | 25mg |

$3,609.50 | 2023-01-04 | ||

| TRC | A130710-5mg |

Acemetacin-acyl-β-D-glucuronide |

1260603-31-3 | 5mg |

$207.00 | 2023-06-13 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479428-5 mg |

Acemetacin-acyl-β-D-glucuronide, |

1260603-31-3 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479428-5mg |

Acemetacin-acyl-β-D-glucuronide, |

1260603-31-3 | 5mg |

¥2858.00 | 2023-09-05 | ||

| Apollo Scientific | BICL4002-5mg |

Acemetacin-acyl-beta-D-glucuronide |

1260603-31-3 | 98% min | 5mg |

£930.00 | 2025-02-21 | |

| Biosynth | MA44742-5 mg |

Acemetacin-acyl-b-D-glucuronide |

1260603-31-3 | 5mg |

$895.15 | 2023-01-04 | ||

| TRC | A130710-50mg |

Acemetacin-acyl-β-D-glucuronide |

1260603-31-3 | 50mg |

$1642.00 | 2023-06-13 |

Acemetacin-acyl-β-D-glucuronide 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

Acemetacin-acyl-β-D-glucuronideに関する追加情報

Acemetacin-acyl-β-D-glucuronide: A Comprehensive Overview

Acemetacin-acyl-β-D-glucuronide, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) acemetacin, represents a significant advancement in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1260603-31-3, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The introduction of an acyl-glucuronide moiety into the molecular structure of acemetacin not only enhances its metabolic stability but also modulates its pharmacokinetic profile, making it a promising candidate for further clinical investigation.

The synthesis and characterization of Acemetacin-acyl-β-D-glucuronide involve sophisticated chemical methodologies that leverage the principles of glycosylation and acylation. These processes are critical in ensuring the compound's structural integrity and biological efficacy. Recent studies have highlighted the importance of such derivatives in improving drug bioavailability and reducing adverse effects associated with traditional NSAIDs. The glucuronide conjugation, in particular, plays a pivotal role in enhancing renal excretion, thereby minimizing systemic toxicity.

Current research in Acemetacin-acyl-β-D-glucuronide is focused on elucidating its mechanism of action and exploring its potential in treating chronic inflammatory conditions. Unlike conventional NSAIDs, this derivative exhibits a more selective anti-inflammatory effect by targeting specific enzymes involved in the inflammatory cascade. Preliminary in vitro studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) with higher selectivity, thereby reducing the risk of gastrointestinal side effects. Additionally, its interaction with other inflammatory mediators has been investigated, revealing a multifaceted approach to modulating inflammation.

The pharmacokinetic profile of Acemetacin-acyl-β-D-glucuronide has been extensively studied to understand how the acyl-glucuronide modification affects its absorption, distribution, metabolism, and excretion (ADME). Comparative analyses with parent compound acemetacin have shown that this derivative exhibits prolonged half-life and reduced clearance rates, suggesting improved therapeutic efficacy. Furthermore, the glucuronide conjugation enhances its solubility, facilitating better absorption and distribution throughout the body. These findings are particularly relevant in designing dosing regimens that optimize drug delivery while minimizing toxicity.

Innovative delivery systems are being explored to enhance the therapeutic potential of Acemetacin-acyl-β-D-glucuronide. Nanoparticle formulations and lipid-based carriers have shown promise in improving drug solubility and targeting specific tissues affected by inflammation. These advancements could lead to more effective treatments for conditions such as rheumatoid arthritis and osteoarthritis, where sustained release and targeted action are crucial. The development of such formulations aligns with the broader trend in pharmaceutical innovation towards personalized medicine and precision therapeutics.

The safety profile of Acemetacin-acyl-β-D-glucuronide is another area of active research. Long-term studies are being conducted to assess its potential side effects and interactions with other medications. Early findings suggest that it may be less likely to cause gastrointestinal ulcers compared to traditional NSAIDs due to its reduced COX-2 inhibition. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile before clinical translation. Collaborative efforts between chemists, pharmacologists, and clinicians are essential in ensuring that this derivative meets stringent regulatory standards for human use.

The future prospects of Acemetacin-acyl-β-D-glucuronide are promising, with ongoing research aimed at expanding its therapeutic applications beyond inflammation management. Investigational studies are exploring its potential role in pain relief and neuroprotection, leveraging its structural similarities to established analgesics. Additionally, novel synthetic pathways are being developed to optimize production scalability while maintaining high purity standards. These efforts underscore the compound's significance as a versatile pharmacological entity with broad therapeutic potential.

In conclusion, Acemetacin-acyl-β-D-glucuronide represents a significant advancement in NSAID derivatives with unique pharmacological properties that enhance therapeutic efficacy while minimizing adverse effects. Its synthesis, characterization, and ongoing clinical investigations highlight its potential as a next-generation anti-inflammatory agent. As research continues to uncover new applications and improve delivery systems, this compound is poised to play a crucial role in addressing unmet medical needs in chronic inflammatory disorders.

1260603-31-3 (Acemetacin-acyl-β-D-glucuronide) 関連製品

- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)

- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

- 133519-04-7(Chiralyst Ru802)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)

- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)

- 97871-77-7(Glycine, N-(methoxyacetyl)-)

- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)